molecular formula C9H7F3N2 B169013 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile CAS No. 167024-67-1

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B169013
CAS No.: 167024-67-1
M. Wt: 200.16 g/mol
InChI Key: XNINJDSNBGQKDL-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is a versatile chemical compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with ammonia to form an imine intermediate.

    Step 2: The imine intermediate is then treated with hydrogen cyanide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Raw Material Preparation: Ensuring the availability of high-purity 4-(trifluoromethyl)benzaldehyde, ammonia, and hydrogen cyanide.

    Reaction Control: Maintaining precise temperature and pressure conditions to facilitate the reaction.

    Purification: Using techniques such as crystallization or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Oximes or nitriles.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetonitrile
  • 4-(Trifluoromethyl)-L-phenylglycine
  • 2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide

Uniqueness

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the same phenyl ring, combined with the trifluoromethyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNINJDSNBGQKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246655
Record name α-Amino-4-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167024-67-1
Record name α-Amino-4-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167024-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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